Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one
CAS No.:
Cat. No.: VC18112676
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12O |
|---|---|
| Molecular Weight | 136.19 g/mol |
| IUPAC Name | spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-one |
| Standard InChI | InChI=1S/C9H12O/c10-8-4-7-3-6(8)5-9(7)1-2-9/h6-7H,1-5H2 |
| Standard InChI Key | YRQDTAYXJIRZBB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC12CC3CC2CC3=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s defining feature is its spirocyclic design, where the bicyclo[2.2.1]heptane moiety shares a single atom (the spiro carbon) with the cyclopropane ring. This arrangement imposes significant steric strain, particularly from the cyclopropane’s 60° bond angles, while the norbornane system contributes rigidity. The ketone group at position 5 introduces polarity, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 136.19 g/mol | |
| IUPAC Name | spiro[bicyclo[2.2.1]heptane-5,1'-cyclopropane]-2-one | |
| Canonical SMILES | C1CC12CC3CC2CC3=O | |
| InChIKey | YRQDTAYXJIRZBB-UHFFFAOYSA-N |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for this specific compound are scarce, analogous spirocyclic systems exhibit distinct -NMR signals for cyclopropane protons (δ 0.5–1.5 ppm) and norbornane bridgehead hydrogens (δ 1.8–2.5 ppm) . Density functional theory (DFT) calculations predict a strained geometry with bond angles deviating from ideal tetrahedral values, which may enhance reactivity in ring-opening reactions .
Synthetic Pathways and Challenges
Reported Methods
Synthesis of spirocyclic compounds often involves cycloadditions, rearrangements, or transition-metal-catalyzed couplings. For Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one, a plausible route could involve:
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Norbornene Functionalization: Introducing a cyclopropane ring via [2+1] cycloaddition using carbene precursors.
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Ketone Introduction: Oxidation of a secondary alcohol precursor or selective carbonyl formation via Kornblum oxidation .
A related spiro morpholine derivative (6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]) was synthesized via spirocyclization under BF·OEt catalysis, suggesting Lewis acids may facilitate analogous reactions.
Industrial and Laboratory Feasibility
Industrial production is hindered by the compound’s discontinuation, likely due to scalability challenges and niche demand. Laboratory-scale synthesis requires precise control of reaction parameters (temperature, catalyst loading) to manage steric and electronic effects.
Research Applications and Derivatives
Materials Science
Spirocyclic frameworks are prized for their ability to impart rigidity and thermal stability to polymers. Incorporating this compound into polyesters or polyamides could yield high-performance materials with tailored mechanical properties.
Table 2: Comparative Analysis of Spiro Derivatives
Catalysis and Supramolecular Chemistry
The strained cyclopropane may act as a ligand in transition-metal complexes, enabling asymmetric catalysis. Additionally, its rigid structure could serve as a building block for metal-organic frameworks (MOFs) with novel pore architectures .
Future Directions and Unresolved Questions
Synthetic Optimization
Developing enantioselective routes to access chiral spiro centers remains a challenge. Catalytic asymmetric cyclopropanation or kinetic resolution strategies could be explored .
Unexplored Applications
The compound’s potential in energy storage (e.g., as a redox-active moiety in batteries) or photoresponsive materials warrants investigation. Computational studies predicting its electronic properties (e.g., HOMO-LUMO gaps) could guide these efforts .
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